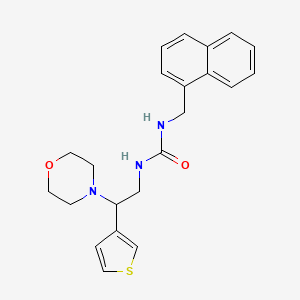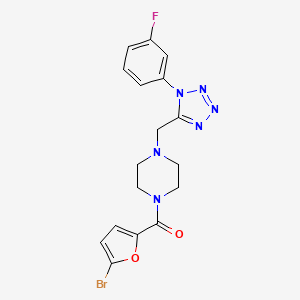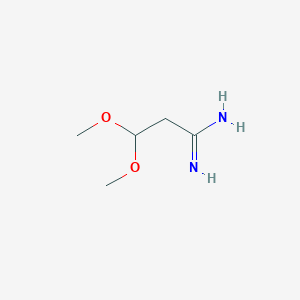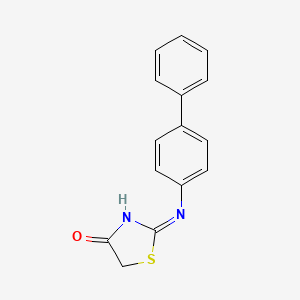
1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea, also known as MNTX, is a synthetic compound that has been extensively studied for its potential use in scientific research. MNTX is a selective antagonist of the mu-opioid receptor, which plays a crucial role in pain management and addiction.
Scientific Research Applications
Structure-Activity Relationships
The structure-activity relationships (SAR) of closely related compounds, such as inhibitors of p38alpha MAP kinase, highlight the importance of specific functional groups and their positions in achieving desired biological activities. For example, certain compounds have demonstrated significant inhibition of TNF-alpha production, which is crucial for treating autoimmune diseases. These insights are derived from the molecular binding affinities established through thermal denaturation and highlight the critical roles of tert-butyl groups, aromatic rings, and pharmacophores like morpholine in interacting with the kinase (Regan et al., 2003).
Synthesis and Applications of Derivatives
The synthesis of derivatives, incorporating elements such as thiourea and aryl urea, has been explored for various applications, including as fluorescent brighteners on polyester fabrics and potential antibacterial agents. These studies involve the preparation of compounds using specific reactants and conditions, followed by characterizations such as elemental and spectral analysis to confirm their structures (Raval & Desai, 2004).
Antimicrobial Potential and Molecular Docking Studies
Research on compounds with a morpholin-4-yl group has shown potential antimicrobial properties. For instance, high-quality single crystals of a related compound were grown and characterized, with molecular docking studies supporting their ability to inhibit specific proteins, suggesting potential as antimicrobial agents (Ranjith et al., 2014).
Novel Pyridine and Naphthyridine Derivatives
The synthesis of novel pyridine and naphthyridine derivatives demonstrates the versatility of thiophene and morpholine groups in creating compounds with potential applications in medicinal chemistry. These efforts include the development of hydrazo derivatives and various naphthyridine derivatives through reactions with arene diazonium salts and hydrazines, showcasing the potential for creating diverse chemical entities with specific properties (Abdelrazek et al., 2010).
Chemosensors for Transition Metal Ions
The design and synthesis of chemosensors for detecting transition metal ions, incorporating thiophene and morpholine groups, highlight the utility of these compounds in analytical chemistry. These chemosensors demonstrate selective recognition abilities towards specific ions, which could have implications for environmental monitoring and diagnostic applications (Gosavi-Mirkute et al., 2017).
properties
IUPAC Name |
1-(2-morpholin-4-yl-2-thiophen-3-ylethyl)-3-(naphthalen-1-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c26-22(23-14-18-6-3-5-17-4-1-2-7-20(17)18)24-15-21(19-8-13-28-16-19)25-9-11-27-12-10-25/h1-8,13,16,21H,9-12,14-15H2,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKXJUBGIDCIGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)NCC2=CC=CC3=CC=CC=C32)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Oxo-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1,2-dihydropyrimidine-5-carboxylic ac](/img/structure/B2577124.png)

![3-Methyl-8-[4-(2-methylpropyl)piperazin-1-yl]-7-(naphthalen-1-ylmethyl)purine-2,6-dione](/img/structure/B2577126.png)

![2-(4-chlorophenoxy)-4-methoxy-N-[(methoxyimino)methyl]nicotinamide](/img/structure/B2577129.png)
![2-chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide](/img/structure/B2577131.png)
![2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-6-pyridin-3-yl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2577132.png)
![2-(4-{4-[(3,5-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol](/img/structure/B2577133.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(1-methyl-1H-1,2,3-triazol-4-yl)methanone](/img/structure/B2577138.png)
![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2-phenylbutanamide](/img/structure/B2577139.png)

![7-(3-fluorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2577144.png)